molecular formula C17H19NO4 B12148503 N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12148503
M. Wt: 301.34 g/mol
InChI Key: FSIFQPOAIXJSSJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a tetrahydrobenzofuran core substituted with methyl groups at positions 3 and 6, a ketone at position 4, and a furan-2-ylmethyl amide group. The tetrahydrobenzofuran scaffold contributes to its conformational rigidity, while the furan-2-ylmethyl substituent may enhance lipophilicity and binding interactions in biological systems .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H19NO4/c1-10-14-12(19)7-17(2,3)8-13(14)22-15(10)16(20)18-9-11-5-4-6-21-11/h4-6H,7-9H2,1-3H3,(H,18,20)

InChI Key

FSIFQPOAIXJSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate with an amine, such as furfurylamine, under suitable coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can be employed to carry out the coupling reactions efficiently, using reagents such as DMT/NMM/TsO− or EDC .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives of the benzofuran moiety.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

a) 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic Acid (CAS 121625-80-7)
  • Key Difference : The carboxylic acid derivative lacks the amide group, replacing it with a free carboxylic acid.
  • Implications : The absence of the amide substituent reduces molecular weight (MW: ~250 g/mol vs. ~329 g/mol for the target compound) and alters solubility. The carboxylic acid is more polar, likely increasing water solubility but decreasing membrane permeability compared to the amide .
b) N-(3-Methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide (CAS 7066-33-3)
  • Key Difference : The amide nitrogen is substituted with a 3-methoxypropyl group instead of furan-2-ylmethyl.
  • This may affect pharmacokinetic properties, such as metabolic stability and tissue penetration .

Heterocyclic Ring Modifications

a) 2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 304685-77-6)
  • Key Difference : The benzofuran core is replaced with a benzothiophene ring, and the substituent includes a fluorobenzoyl group.
  • Implications : The sulfur atom in benzothiophene alters electronic properties (e.g., reduced electron density compared to benzofuran), which could influence binding to biological targets. The fluorobenzoyl group may enhance metabolic stability .

Functional Group Analogues in Pesticides

a) 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole, CAS N/A)
  • Key Difference : Contains a furan ring but within an oxazolidine scaffold.
  • Implications : The oxazolidine ring and dichloroacetyl group suggest utility as a herbicide safener. While structurally distinct, the furan moiety highlights its versatility in agrochemical design .

Comparative Data Table

Compound Name Core Structure Substituent on Amide/Carboxylic Acid Molecular Weight (g/mol) Key Properties/Applications
N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide Benzofuran Furan-2-ylmethyl ~329 High lipophilicity; research use
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (CAS 121625-80-7) Benzofuran Carboxylic acid ~250 Polar; precursor for amide synthesis
N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide (7066-33-3) Benzofuran 3-Methoxypropyl ~323 Moderate hydrophilicity; unknown bioactivity
2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (304685-77-6) Benzothiophene 2-Fluorobenzoyl ~348 Enhanced metabolic stability

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The furan-2-ylmethyl group in the target compound likely enhances π-π stacking interactions in biological systems compared to aliphatic substituents.
  • Synthetic Accessibility : The carboxylic acid precursor (CAS 121625-80-7) is commercially available at $334/g, suggesting feasible scalability for derivative synthesis .
  • Future Directions : Comparative studies on solubility, protein binding, and in vitro activity are needed to validate hypothesized properties.

Biological Activity

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with significant biological activity. This article delves into its biological properties, potential therapeutic applications, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H19NO4C_{17}H_{19}NO_{4} and a molecular weight of 301.34 g/mol. Its structure includes a benzofuran core fused with a furan ring and a carboxamide group. The unique arrangement of these functional groups contributes to its chemical reactivity and biological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological properties, particularly in modulating pathways associated with inflammation and cancer. Key findings include:

  • NF-κB Signaling Pathway Modulation : The compound appears to interact with the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation.
  • Antioxidant Effects : Research suggests that it may influence oxidative stress and apoptosis, indicating potential applications in diseases related to these processes.

Therapeutic Potential

The compound's structure suggests various therapeutic applications:

  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory medications.
  • Anticancer Applications : Given its effects on cellular pathways associated with tumor progression, it may serve as a lead compound for anticancer drug development .
  • Materials Science : Its unique structural features could also be explored in materials science as a versatile building block.

Comparative Analysis with Similar Compounds

The following table summarizes compounds with structural similarities to this compound:

Compound NameStructural FeaturesUnique Attributes
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acidIndole instead of benzofuranDifferent ring system affects biological properties
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazideFuran ring and hydrazide groupExplored for metal chelation
Furan-2-carboxamide DerivativesFuran ring and carboxamide groupVarious biological activities but lacks benzofuran structure

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds derived from the benzofuran scaffold:

  • Antitumor Activity : A study highlighted that certain benzo[b]furan derivatives exhibited significant growth inhibition against various cancer cell lines. For instance, one derivative showed an IC50 value of 24 nM against the FM3A/0 cell line compared to standard drugs like Combretastatin-A4 (CA-4) which had an IC50 of 42 nM .
  • Mechanistic Insights : The orientation of substituents on the benzofuran ring was found to significantly influence potency against cancer cell lines. Specific modifications led to enhanced antiproliferative activity by increasing interactions with target proteins involved in cell division and survival .

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